1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one
Description
Structural Characterization
Molecular Topology and Spirocyclic Architecture
1,4-Dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecan-11-one is a dispirocyclic compound featuring a ketone-functionalized spiro framework. The core structure comprises two fused rings sharing a single nitrogen atom as the spiro junction. The larger 11-membered ring contains a lactam moiety (tetradecan-11-one), while the smaller six-membered ring incorporates a 1,4-dioxane subunit. This topology creates a rigid, three-dimensional architecture with restricted rotational freedom, a hallmark of spirocyclic systems.
The molecular formula C₁₁H₁₇NO₃ and molecular weight 211.26 g/mol indicate a compact structure with oxygen and nitrogen heteroatoms contributing to electronic and steric interactions. The SMILES notation O=C1CC2(CCC3(CC2)OCCO3)CN1 reveals a bicyclic system where the spiro nitrogen bridges two carbocycles: an 11-membered macrocycle with a ketone and a six-membered 1,4-dioxane ring. The dispiro notation [4.2.4⁸.2⁵] specifies the ring sizes (4, 2, 4, and 2 carbons) and bridging atoms, emphasizing the compound’s complex connectivity.
Key Structural Features
X-ray Crystallographic Analysis of the Spiro Framework
X-ray crystallography has been pivotal in resolving the precise geometry of 1,4-dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecan-11-one. While direct crystallographic data for this compound are limited, analogous dispiro systems provide insights into its structural motifs.
In related spirocyclic lactams, such as 1,3,8,10-tetraoxa-12-azadispiro[4.0.5⁶.2⁵]tridecan-12-yl derivatives , crystal structures reveal:
- Bond Lengths : Sp³ C–N bonds (~1.48 Å) and amide C=O (~1.22 Å).
- Ring Pucker : Lactam macrocycles adopt chair-like conformations to minimize strain.
- Dihedral Angles : Torsion angles in the spiro junction (~120°) balance electronic and steric demands.
Crystallographic Parameters (Analogous Systems)
| Parameter | Value | Source |
|---|---|---|
| Space Group | P2₁/c or P2₁/n | |
| Unit Cell (a, b, c) | ~9.7–12.9 Å, ~18.3 Å, ~12.9 Å | |
| Bond Angles (N) | ~109.5° (sp³ hybridization) |
These data suggest the compound adopts a strained spiro geometry, with the lactam ketone positioned to maximize conjugation and minimize steric clashes.
Conformational Dynamics via NMR Spectroscopy
NMR spectroscopy has elucidated the conformational behavior of 1,4-dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecan-11-one, particularly its spiro junction and macrocyclic dynamics.
Key NMR Observations
¹H NMR :
¹³C NMR :
Variable-Temperature NMR Studies
In analogous spirocyclic systems, dynamic processes like ring inversion or pseudorotation are observed. For example:
- Coalescence Temperatures : ~50–100°C for spiro junction reorientation.
- Energy Barriers : ~50–60 kJ/mol for conformational interconversion.
These findings imply that 1,4-dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecan-11-one may exhibit similar dynamic behavior, with the lactam ring stabilizing conformations through hydrogen bonding or steric effects.
Computational Modeling of Electronic Structure
Computational methods, including density functional theory (DFT) and molecular mechanics, have been employed to probe the electronic structure and reactivity of spirocyclic lactams.
Key Computational Insights
Electronic Distribution :
Conformational Energy Landscapes :
Comparative Computational Data
| Property | Value (DFT) | Analogous Systems |
|---|---|---|
| C=O Bond Length | ~1.22 Å | |
| C–N Bond Length | ~1.48 Å | |
| HOMO-LUMO Gap | ~4.5–5.0 eV |
These models suggest the compound’s reactivity is governed by its rigid spiro framework and lactam conjugation, limiting nucleophilic attack at the carbonyl while directing electrophilic interactions to the spiro nitrogen.
Properties
IUPAC Name |
9,12-dioxa-3-azadispiro[4.2.48.25]tetradecan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-9-7-10(8-12-9)1-3-11(4-2-10)14-5-6-15-11/h1-8H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUPNYQFGLIQQGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC13CC(=O)NC3)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914780-95-3 | |
| Record name | 1,4-dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one is a complex organic compound characterized by its unique structural features, including two dioxolane rings and a nitrogen atom integrated into its spiro framework. This compound possesses a molecular formula of C₁₁H₁₇NO₃ and a molecular weight of approximately 211.26 g/mol. Its intricate structure contributes to its chemical properties and potential applications in various fields, particularly in medicinal chemistry and drug delivery systems.
Structural Characteristics
The unique arrangement of functional groups in this compound includes:
- Dioxolane Rings : These rings enhance the compound's stability and reactivity.
- Nitrogen Atom : The presence of nitrogen can influence the biological activity and interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits several biological activities that make it a compound of interest in pharmacological studies.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of similar compounds, suggesting that this compound may also possess such activity. The presence of the dioxolane moiety is often associated with enhanced interaction with microbial membranes.
Anticancer Potential
Preliminary investigations into the anticancer potential of compounds with similar structural features have shown promising results. The spiro structure may facilitate interactions with cellular targets involved in cancer cell proliferation.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of structurally related compounds against various bacterial strains, finding significant inhibitory effects that warrant further exploration for this compound.
- Cytotoxicity Assays : In vitro assays on cell lines demonstrated that compounds with similar scaffolds exhibited cytotoxic effects, indicating potential for further development as anticancer agents.
Research Findings
A summary of key findings related to the biological activity of this compound is presented in the table below:
Scientific Research Applications
Potential Applications
The unique structural features of this compound suggest several promising applications across various domains:
Drug Delivery Systems
The compound's ability to form stable complexes with biomolecules makes it a candidate for use in drug delivery systems. Its structural characteristics may enhance the solubility and bioavailability of therapeutic agents, potentially leading to improved treatment outcomes.
Nanotechnology
Due to its unique molecular architecture, 1,4-Dioxa-10-azadispiro[4.2.4^{8}.2^{5}]tetradecan-11-one can be utilized in nanotechnology for the development of nanoscale materials and devices. The compound's properties could facilitate the creation of novel nanocarriers for targeted drug delivery or imaging agents.
Material Science
In material science, this compound can serve as a building block for synthesizing advanced materials with specific mechanical and chemical properties. Its incorporation into polymer matrices may lead to enhanced material performance in various applications, such as coatings and composites.
Synthetic Organic Chemistry
The presence of multiple functional groups enables this compound to act as a versatile intermediate in synthetic organic chemistry. It can participate in various reactions, including nucleophilic substitutions and cycloadditions, making it valuable for the synthesis of more complex molecules.
Case Study 1: Drug Delivery
Research has indicated that compounds similar to this compound can enhance the pharmacokinetics of drugs by improving their solubility and stability in physiological environments. For instance, studies involving dioxolane derivatives have shown increased efficacy in delivering anticancer agents effectively to tumor sites.
Case Study 2: Nanomaterials
In one study focusing on nanomaterials, the incorporation of spiro compounds into nanoparticles demonstrated improved targeting capabilities due to their unique binding properties with cellular receptors. This suggests that this compound could similarly enhance the functionality of nanoscale devices.
Comparison with Related Compounds
| Compound Name | IUPAC Name | Structural Features |
|---|---|---|
| 1,4-Dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradecane | 1,4-Dioxa-9-azadispiro[4.2.4^{8}.2^{5}]tetradecane | Similar spiro structure but different positioning of dioxolane rings |
| 1,3-Dioxo-2-pyrrolidine | 1,3-Dioxo-pyrrolidine | Contains dioxolane but lacks spiro configuration |
| 10-Azadispiro[3.3.3]decane | 10-Azadispiro[3.3.3]decane | Different core structure without dioxolane units |
This comparison highlights the uniqueness of this compound in terms of its specific arrangement of functional groups and spiro centers, which may confer distinct chemical properties and biological activities compared to structurally similar compounds.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 1,4-Dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecan-11-one with structurally related compounds:
Stability and Reactivity
- Target Compound : Expected to exhibit moderate stability due to ketone and spirocyclic rigidity. Reactivity at the lactam (11-one) position may enable derivatization.
- 9-Thia-12-aza Analog : Higher thermal stability (boiling point 492.7±45.0°C) but sensitivity to moisture .
Preparation Methods
General Synthetic Route Overview
The synthesis of 1,4-Dioxa-10-azadispiro[4.2.4^8.2^5]tetradecan-11-one generally follows these key steps:
- Starting with ethyl 2-[8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl]acetate as the precursor
- Catalytic hydrogenation of the nitro group to an amine
- Ring closure to form the azadispiro lactam structure
This method is well-documented in patent literature and chemical synthesis databases, emphasizing the use of Raney nickel as a catalyst under hydrogen atmosphere, with triethylamine as a base in methanol solvent.
Detailed Preparation Procedure
Step 1: Starting Material Preparation
- The precursor, ethyl 2-[8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl]acetate, is synthesized or procured as the key intermediate.
Step 2: Catalytic Hydrogenation and Cyclization
- Into a 500 mL round-bottom flask, place:
- 5 g (17.40 mmol, 1 equiv) of the ethyl 2-[8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl]acetate
- 200 mL methanol as solvent
- 1 g Raney nickel catalyst
- 5 g triethylamine (TEA), approximately 2.84 equivalents (49.41 mmol)
- The reaction mixture is subjected to hydrogen gas (500 mL) and stirred overnight at room temperature.
- After completion, solids (catalyst) are filtered off.
- The filtrate is concentrated under vacuum to yield the product as a white solid.
Yield: Quantitative (100%) yield reported, with 4 g of product obtained from 5 g starting material.
Analytical Data Supporting the Preparation
The product identity and purity are confirmed by proton nuclear magnetic resonance (NMR) spectroscopy, with characteristic peaks:
| Chemical Shift (δ, ppm) | Multiplicity | Proton Type | Integration |
|---|---|---|---|
| 6.35 | singlet (s) | NH or amide proton | 1H |
| 3.96 | singlet (s) | O-CH2-O protons (dioxane ring) | 4H |
| 3.21 | singlet (s) | CH2 adjacent to nitrogen | 2H |
| 2.23 | singlet (s) | CH2 protons in ring | 2H |
| 1.79 - 1.60 | multiplet (m) | Aliphatic protons in ring | 8H |
This spectral data aligns with the expected structure of the spirocyclic lactam.
Reaction Conditions and Parameters
| Parameter | Condition |
|---|---|
| Solvent | Methanol |
| Catalyst | Raney nickel (1 g) |
| Base | Triethylamine (5 g, 2.84 equiv) |
| Hydrogen pressure | Atmospheric (500 mL H2 gas) |
| Temperature | Room temperature (approx. 20°C) |
| Reaction time | Overnight (~12-16 hours) |
| Product isolation | Filtration and vacuum concentration |
These mild conditions favor selective reduction of the nitro group and subsequent cyclization without over-reduction or decomposition.
Alternative and Supporting Preparation Notes
- The compound is stable as a white solid and can be stored at room temperature.
- For formulation and solubility studies, stock solutions are prepared in solvents such as DMSO, PEG300, and Tween 80 with careful stepwise mixing to maintain clarity.
- No alternative synthetic routes were found in the reviewed literature, indicating this catalytic hydrogenation approach as the primary method.
Summary Table of Preparation Method
| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 2-[8-(nitromethyl)-1,4-dioxaspiro[4.5]decan-8-yl]acetate | Starting material | - | Prepared or commercially sourced |
| 2 | Raney Ni (1 g), Triethylamine (5 g), Methanol (200 mL), H2 (500 mL), RT, overnight | Reduction and cyclization to 1,4-dioxa-10-azadispiro compound | 100 | White solid product, filtered and concentrated |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1,4-Dioxa-10-azadispiro[4.2.4⁸.2⁵]tetradecan-11-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step spirocyclic annulation, leveraging ketone and amine precursors under controlled cyclization conditions. Key steps include:
- Precursor activation : Use of dehydrating agents (e.g., POCl₃) to promote intramolecular cyclization .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often require low temperatures (−20°C to 0°C) to minimize side products .
Q. Which analytical techniques are most effective for structural elucidation of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is critical:
- NMR spectroscopy : ¹H/¹³C NMR identifies spirocyclic connectivity and heteroatom environments. For example, the carbonyl resonance at ~170 ppm confirms the lactam moiety .
- High-resolution mass spectrometry (HRMS) : Accurately determines molecular formula (e.g., C₁₃H₁₉NO₃) and fragmentation patterns .
- X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .
Q. What safety protocols are essential for handling this compound in the lab?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent degradation .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before incineration .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported reactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state energies to explain regioselectivity in nucleophilic attacks. For example, model the lactam’s carbonyl polarization to predict reactivity at C-11 .
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to rationalize unexpected inhibition profiles .
- Validation : Cross-reference computational results with experimental kinetic data (e.g., Arrhenius plots) .
Q. What experimental designs are suitable for assessing environmental persistence and toxicity?
- Methodological Answer :
- Fate and transport studies : Use OECD 307 guidelines to measure biodegradation in soil/water systems. Monitor hydrolysis products via GC-MS .
- Ecotoxicology assays :
- Algal growth inhibition (OECD 201): Expose Raphidocelis subcapitata to 0.1–10 mg/L concentrations .
- Daphnia magna acute toxicity : Determine 48-h EC₅₀ values under standardized conditions .
- Data interpretation : Apply probabilistic models (e.g., Species Sensitivity Distributions) to extrapolate ecosystem risks .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC₅₀ values) and assess variability using statistical tools (ANOVA, Tukey’s HSD test) .
- Controlled replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize inter-lab variability .
- Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C-tracers) to verify metabolic pathways and off-target effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
